An In-depth Technical Guide to 1-Azido-5-bromopentane: A Bifunctional Linker for Advanced Chemical Synthesis
An In-depth Technical Guide to 1-Azido-5-bromopentane: A Bifunctional Linker for Advanced Chemical Synthesis
Introduction: The Strategic Value of Bifunctional Reagents
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Bifunctional reagents, possessing two distinct reactive centers, are indispensable tools in this endeavor, enabling stepwise and controlled chemical transformations. 1-Azido-5-bromopentane (CAS 1144107-07-2) has emerged as a particularly valuable building block due to the orthogonal reactivity of its azide and bromo moieties. The azide group serves as a robust handle for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the alkyl bromide provides a classic electrophilic site for nucleophilic substitution.[1] This guide offers a comprehensive technical overview of 1-Azido-5-bromopentane, detailing its chemical properties, synthesis, reactivity, and applications for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key characteristics of 1-Azido-5-bromopentane are summarized below.
| Property | Value | Source |
| CAS Number | 1144107-07-2 | [2],[3] |
| Molecular Formula | C₅H₁₀BrN₃ | [2],[3] |
| Molecular Weight | 192.06 g/mol | [2] |
| IUPAC Name | 1-azido-5-bromopentane | [2], |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Purity | Typically ≥95% | [3], |
| SMILES | BrCCCCCN=[N+]=[N-] | [3] |
| InChI Key | RSCRXUOYRUPQIF-UHFFFAOYSA-N | [2], |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing 1-Azido-5-bromopentane involves a nucleophilic substitution reaction on a readily available precursor, 1,5-dibromopentane, using sodium azide.[4] The choice of solvent and reaction conditions is critical for achieving high yield and purity.
Causality in Experimental Design
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Starting Material : 1,5-dibromopentane is an ideal precursor. Using it in excess minimizes the formation of the undesired diazide byproduct (1,5-diazidopentane).
-
Solvent : N,N-Dimethylformamide (DMF) is the solvent of choice due to its polar aprotic nature, which effectively dissolves the sodium azide salt and facilitates the S(_N)2 reaction mechanism without solvating the nucleophile to the point of inactivity.
-
Temperature : The reaction is typically conducted at a moderately elevated temperature (e.g., 60 °C) to increase the reaction rate without promoting significant side reactions or decomposition of the azide product.[4]
Detailed Experimental Protocol
-
To a solution of 1,5-dibromopentane (e.g., 1.2 mL, 8.8 mmol) in 30 mL of DMF, add sodium azide (NaN₃) (e.g., 286 mg, 4.39 mmol) in small portions over a period of 2 hours with vigorous stirring.[4]
-
Heat the reaction mixture to 60 °C and allow it to stir overnight.[4]
-
After cooling the mixture to room temperature, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with an appropriate organic solvent, such as ethyl acetate (EtOAc).[4]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-Azido-5-bromopentane can be purified by column chromatography on silica gel if necessary.
Caption: Orthogonal reactivity of 1-Azido-5-bromopentane.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with any chemical reagent. While a specific safety data sheet for 1-Azido-5-bromopentane is not widely available, its hazards can be inferred from its constituent functional groups: alkyl bromides and organic azides.
-
Alkyl Bromide Hazards : Compounds like 1-bromopentane and 1,5-dibromopentane are known to cause skin and serious eye irritation. [5][6][7][8]They may also cause respiratory irritation and can be harmful if swallowed. [7][8][9]* Organic Azide Hazards : Organic azides are potentially energetic compounds and can be sensitive to heat, shock, or friction. While the risk is lower for alkyl azides compared to aryl or acyl azides, caution is always warranted.
| Safety Aspect | Recommendation | Justification |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation. [5][6] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. [10] | To avoid inhalation of vapors, which may cause respiratory irritation. [7][9] |
| Precautions | Keep away from heat, sparks, and open flames. Avoid shock and friction. [5][9] | Organic azides are potentially energetic. Alkyl bromides can be flammable. [7] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. [3]Recommended storage at 0-8 °C. | To ensure stability and prevent degradation or pressure buildup. |
| In case of contact | Eyes: Rinse cautiously with water for several minutes. [6]Skin: Wash with plenty of soap and water. [5] | To mitigate irritation and chemical burns. |
Conclusion
1-Azido-5-bromopentane is a highly versatile and strategic bifunctional linker that provides chemists with a reliable platform for molecular construction. Its well-defined, orthogonal reactivity allows for the selective and sequential introduction of different molecular fragments, facilitating the synthesis of complex molecules such as PROTACs, drug-biomolecule conjugates, and novel heterocyclic scaffolds. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can confidently and effectively leverage this powerful building block to advance their projects in drug discovery, chemical biology, and materials science.
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